molecular formula C11H13N3O B13871729 [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol

[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol

Cat. No.: B13871729
M. Wt: 203.24 g/mol
InChI Key: RCDGYTJZQPNFTO-UHFFFAOYSA-N
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Description

[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol is a compound that features both an imidazole and a pyridine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyridine ring is a six-membered heterocyclic structure with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-imidazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole-5-methanol: A similar compound with a methyl group on the imidazole ring.

    4-(1H-imidazol-5-yl)pyridine: A compound with an imidazole ring directly attached to a pyridine ring.

    1-(4-Fluoro-1-methyl-1H-imidazol-5-yl)-3-(2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-1,3-dihydro-2H-imidazol-2-one hydrochloride: A more complex derivative with additional functional groups .

Uniqueness

[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol is unique due to its specific combination of imidazole and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol

InChI

InChI=1S/C11H13N3O/c1-8(11-5-13-7-14-11)10-2-3-12-4-9(10)6-15/h2-5,7-8,15H,6H2,1H3,(H,13,14)

InChI Key

RCDGYTJZQPNFTO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NC=C1)CO)C2=CN=CN2

Origin of Product

United States

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